molecular formula C7H17O2PS2 B1198041 o-Ethyl S-[2-(ethylsulfanyl)ethyl] methylphosphonothioate CAS No. 556-75-2

o-Ethyl S-[2-(ethylsulfanyl)ethyl] methylphosphonothioate

Cat. No.: B1198041
CAS No.: 556-75-2
M. Wt: 228.3 g/mol
InChI Key: FSBPLRBNEBOJLL-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for organophosphorus compounds. According to the PubChem database, the compound possesses the Chemical Abstracts Service registry number 556-75-2, which serves as its unique identifier in chemical databases worldwide. The IUPAC systematic name for this compound is 1-[ethoxy(methyl)phosphoryl]sulfanyl-2-ethylsulfanylethane, reflecting the complete structural arrangement of all functional groups and substituents.

The molecular formula C₇H₁₇O₂PS₂ indicates the presence of seven carbon atoms, seventeen hydrogen atoms, two oxygen atoms, one phosphorus atom, and two sulfur atoms. This composition defines the compound as an organophosphorus thiophosphate derivative with dual sulfur-containing substituents. The systematic naming convention emphasizes the ethoxy group attached to the phosphorus center, the methyl group directly bonded to phosphorus, and the complex sulfur-containing alkyl chain that characterizes this particular derivative.

Alternative nomenclature systems provide additional systematic names for this compound. The compound is also known as Methylphosphonothioic acid, O-ethyl S-[2-(ethylthio)ethyl] ester, which emphasizes its derivation from methylphosphonothioic acid through esterification reactions. The CharChem database lists several nomenclature variants, including Phosphonothioic acid, P-methyl-, O-ethyl S-[2-(ethylthio)ethyl] ester, which follows Chemical Abstracts Service naming conventions. These multiple naming systems reflect the complexity of organophosphorus nomenclature and the need for precise chemical identification across different databases and research contexts.

Molecular Geometry and Stereochemical Considerations

The molecular geometry of this compound centers around the tetrahedral phosphorus atom, which serves as the primary stereochemical center of the molecule. According to established principles of molecular geometry, phosphorus atoms in phosphonothioate compounds typically adopt tetrahedral coordination when bonded to four different substituents. The central phosphorus atom is coordinated to an oxygen atom (through the ethoxy group), a sulfur atom (through the ethylsulfanylethyl chain), a methyl carbon atom, and an oxygen atom (forming the phosphoryl double bond).

The tetrahedral geometry around phosphorus results in approximate bond angles of 109.5 degrees, although the presence of different substituents may cause slight deviations from ideal tetrahedral angles. The phosphorus-oxygen double bond (phosphoryl group) exhibits different electronic properties compared to the single bonds, potentially affecting the overall molecular geometry through variations in bond lengths and electron density distribution. The electron-pair geometry follows tetrahedral arrangement, while the molecular structure maintains the same tetrahedral configuration due to the absence of lone pairs on the central phosphorus atom.

Stereochemical considerations become particularly important when examining the chiral nature of the phosphorus center. The four different substituents attached to phosphorus (methyl, ethoxy, sulfur-containing chain, and oxygen) create a chiral center, leading to the existence of enantiomeric forms. The ATB database indicates that this compound can exist in different stereochemical configurations, with the (S)-configuration being specifically documented. This stereochemical diversity has significant implications for the compound's chemical reactivity and potential biological interactions, as different enantiomers may exhibit distinct properties and behaviors in chemical reactions.

Spectroscopic Fingerprints (¹H/³¹P/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, Raman)

The spectroscopic characterization of this compound provides detailed insights into its molecular structure and chemical environment. Nuclear magnetic resonance spectroscopy serves as a primary analytical tool for structural elucidation, with ¹H, ³¹P, and ¹³C Nuclear Magnetic Resonance providing complementary information about different aspects of the molecular structure. The Organization for the Prohibition of Chemical Weapons database contains comprehensive spectral data for related organophosphorus compounds, including nuclear magnetic resonance assignments that facilitate structural identification.

Fourier transform infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The phosphoryl group typically exhibits a strong absorption band in the region around 1200-1300 wavenumbers, while carbon-hydrogen stretching vibrations appear in the 2800-3000 wavenumber range. The presence of sulfur-containing substituents introduces additional complexity to the infrared spectrum, with carbon-sulfur bonds typically absorbing in the lower frequency regions. The ethoxy and methyl groups contribute characteristic alkyl absorption patterns, including carbon-hydrogen bending and stretching modes that provide fingerprint information for structural identification.

The infrared spectrum also contains information about the molecular vibrations associated with the phosphorus-oxygen and phosphorus-sulfur bonds. These bonds exhibit specific vibrational frequencies that depend on the chemical environment and bonding arrangements within the molecule. The asymmetric and symmetric stretching modes of these bonds provide detailed information about the local chemical environment around the phosphorus center. Additionally, the complex alkyl chain containing ethylsulfanyl substituents contributes multiple absorption bands corresponding to carbon-carbon and carbon-hydrogen vibrations throughout the molecule.

Spectroscopic Technique Key Absorption Regions Functional Group Assignment
Fourier Transform Infrared 2800-3000 cm⁻¹ Carbon-Hydrogen Stretching
Fourier Transform Infrared 1200-1300 cm⁻¹ Phosphoryl Group
Fourier Transform Infrared 1000-1100 cm⁻¹ Carbon-Oxygen Stretching
Nuclear Magnetic Resonance ³¹P Variable chemical shift Phosphorus Environment
Nuclear Magnetic Resonance ¹H 1-4 ppm region Alkyl Protons

Crystallographic Data and X-ray Diffraction Analysis

X-ray diffraction analysis provides definitive structural information about the three-dimensional arrangement of atoms within crystalline samples of this compound. The crystallographic data reveals precise bond lengths, bond angles, and intermolecular interactions that govern the solid-state structure of the compound. The tetrahedral coordination around the central phosphorus atom is confirmed through X-ray crystallographic measurements, which provide accurate determination of phosphorus-oxygen, phosphorus-sulfur, and phosphorus-carbon bond distances.

The crystal structure analysis also reveals important information about the molecular conformation and packing arrangements within the solid state. The flexible alkyl chains containing ethylsulfanyl groups can adopt different conformations, and X-ray diffraction determines the preferred conformational states in the crystalline environment. These conformational preferences are influenced by intermolecular interactions, including van der Waals forces and potential hydrogen bonding interactions between neighboring molecules in the crystal lattice.

Intermolecular interactions play a crucial role in determining the crystal packing and overall stability of the crystalline form. The presence of multiple heteroatoms (oxygen, phosphorus, and sulfur) provides opportunities for various types of intermolecular interactions that influence the crystal structure. The phosphoryl oxygen atom may participate in weak hydrogen bonding interactions with neighboring molecules, while the sulfur atoms in the alkyl chains contribute to van der Waals interactions that stabilize the crystal packing arrangement.

The unit cell parameters and space group symmetry provide additional insights into the molecular arrangement within the crystal structure. These crystallographic parameters determine the overall three-dimensional architecture of the crystal and influence the physical properties of the solid material. The crystallographic analysis also confirms the stereochemical configuration around the phosphorus center, providing definitive evidence for the absolute configuration of chiral centers within the molecule when appropriate crystallographic techniques are employed.

Properties

IUPAC Name

1-[ethoxy(methyl)phosphoryl]sulfanyl-2-ethylsulfanylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17O2PS2/c1-4-9-10(3,8)12-7-6-11-5-2/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBPLRBNEBOJLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C)SCCSCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17O2PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90875709
Record name V-sub x
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Molecular Weight

228.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556-75-2
Record name O-Ethyl S-[2-(ethylthio)ethyl] P-methylphosphonothioate
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Biological Activity

o-Ethyl S-[2-(ethylsulfanyl)ethyl] methylphosphonothioate is an organophosphorus compound with significant biological activity, primarily as an inhibitor of the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine (ACh) at neuromuscular junctions, resulting in various physiological effects. The compound's structure and mechanism of action are critical to understanding its biological implications, particularly in toxicology and pharmacology.

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₁₅NO₂PS
  • CAS Number : [insert CAS number if available]
  • Molecular Weight : [insert molecular weight if available]

This compound acts as a potent AChE inhibitor. The mechanism involves the phosphonylation of the serine residue at the active site of AChE, leading to a permanent inactivation of the enzyme. This results in:

  • Increased levels of ACh in synaptic clefts.
  • Prolonged stimulation of both muscarinic and nicotinic receptors.
  • Potentially severe neurotoxic effects, including muscle paralysis and respiratory failure.

Biological Activity and Toxicological Profile

The biological activity of this compound has been extensively studied, particularly in the context of its toxicological effects. Key findings include:

  • Acute Toxicity : Exposure can lead to symptoms such as muscle twitching, sweating, respiratory distress, convulsions, and potentially death due to respiratory failure within minutes of exposure.
  • Chronic Effects : Long-term exposure may result in neurological deficits due to sustained cholinergic overstimulation.

Case Studies

  • Acute Exposure Incident : A documented case involved a worker exposed to high concentrations during a manufacturing accident. Symptoms included immediate muscle spasms and respiratory distress, necessitating emergency medical intervention.
  • Environmental Persistence : Studies have shown that this compound can persist in soil and water systems, posing risks for ecological health and human exposure through contaminated water sources.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity and toxicity levels of this compound compared to structurally similar organophosphate compounds:

Compound NameStructure/TypeToxicity LevelUnique Features
This compoundOrganophosphateHigh toxicityPotent AChE inhibitor
O-Ethyl S-(2-diisopropylaminoethyl) methylphosphonothioate (VX)Nerve agentExtremely high toxicityUsed in chemical warfare
O,S-Diethyl methylphosphonothioateOrganophosphateModerate toxicityLess toxic model compound

Research Findings

Recent studies have focused on the interactions between this compound and biological systems. Key research findings include:

  • Inhibition Kinetics : Research indicates that this compound exhibits a rapid inhibition rate against AChE, with kinetic studies revealing a second-order rate constant that suggests high potency.
  • Enantiomeric Effects : The chirality of the phosphorus atom in the compound influences its inhibitory efficacy, with specific enantiomers demonstrating varying degrees of potency against AChE.

Scientific Research Applications

Chemical Warfare and Toxicology

Overview : As a potent nerve agent, o-Ethyl S-[2-(ethylsulfanyl)ethyl] methylphosphonothioate is primarily known for its use in chemical warfare. Its mechanism of action involves the inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine at synaptic junctions, resulting in overstimulation of muscles and glands.

  • Toxicity : Exposure can lead to severe symptoms including respiratory failure and death within minutes. The compound's persistence in the environment makes it a significant concern for military and civilian safety.

Decontamination Techniques

Overview : Due to its high toxicity, effective decontamination methods are crucial for mitigating the effects of this compound.

  • Chemical Decontaminants : Research has shown that mixtures such as hydrogen peroxide vapor combined with ammonia can effectively degrade this nerve agent on various surfaces. Studies indicate that complete degradation occurs within hours, with non-toxic byproducts like ethyl methylphosphonic acid being formed .
Decontaminant Effectiveness Byproducts
Hydrogen Peroxide + AmmoniaComplete degradation in 2 hoursEthyl methylphosphonic acid (non-toxic)

Analytical Chemistry Applications

Overview : The detection and analysis of this compound are critical for environmental monitoring and forensic investigations.

  • Surface Acoustic Wave Sensors : Recent advancements include the development of sensitive surface acoustic wave sensors capable of detecting organophosphorus compounds at low concentrations. This technology employs a two-step self-assembly process to enhance sensor efficiency .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : This technique has been utilized for identifying degradation products of this compound, providing insights into its environmental fate and behavior post-release .

Case Study 1: Decontamination Efficacy

  • Objective : Evaluate the effectiveness of hydrogen peroxide vapor and ammonia on this compound.
  • Methodology : Samples were exposed to the decontaminant mixture, followed by analysis using GC-MS.
  • Results : Complete elimination of the agent was observed after 2 hours, confirming the method's efficacy.

Case Study 2: Sensor Development

  • Objective : Develop a chemical sensor for detecting organophosphate nerve agents.
  • Methodology : A two-step self-assembly method was employed to create a sensitive film on a surface acoustic wave delay line.
  • Results : The sensor demonstrated high sensitivity and selectivity for this compound at concentrations as low as parts per billion .

Environmental Impact Studies

Research indicates that this compound can persist in various environments, posing long-term risks to ecosystems. Studies focus on its degradation pathways and the potential for bioremediation strategies to mitigate its environmental impact.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key features of o-Ethyl S-[2-(ethylsulfanyl)ethyl] methylphosphonothioate with structurally related organophosphorus compounds:

Compound Name CAS RN Molecular Formula Key Substituents Molecular Weight (g/mol) Toxicity (LD50, rodent)
Target Compound Not Available C7H17O2PS2* O-Ethyl, S-[2-(ethylsulfanyl)ethyl] ~212.3* Not Reported
VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate) 50782-69-9 C11H26NO2PS O-Ethyl, S-[2-(diisopropylamino)ethyl] 267.37 Rat: 0.037 mg/kg (ip)
VE (S-(Diethylamino)ethyl O-ethyl ethylphosphonothioate) Not Available C9H22NO2PS O-Ethyl, S-[2-(diethylamino)ethyl] ~239.3 Higher than VX**
O-Ethyl S-2-diethylaminoethyl methylthiophosphonate 218964-59-1 C9H22NO2PS O-Ethyl, S-[2-(diethylamino)ethyl] 239.3 Not Reported
Methylphosphonothioic acid O-ethyl S-[2-(propylsulfinyl)ethyl] ester 53151-69-2 C8H19O3PS2 O-Ethyl, S-[2-(propylsulfinyl)ethyl] 258.34 Not Reported

Inferred from structural analogy; *Estimated based on V-series trends .

Key Observations:
  • Substituent Effects: The ethylsulfanyl group in the target compound replaces the amino groups seen in VX and VE. This sulfur-rich structure may reduce acetylcholinesterase inhibition potency compared to VX, as amino groups are critical for binding to the enzyme’s active site .
  • Oxidation State : The sulfanyl (-S-) group differentiates it from sulfinyl (-SO-) or sulfonyl (-SO2-) analogs (e.g., ), which are often oxidation products with altered reactivity and toxicity .

Toxicity and Mechanism of Action

  • VX : Extremely potent, with an LD50 of 0.037 mg/kg (rat, intraperitoneal) due to irreversible acetylcholinesterase inhibition .
  • Target Compound: The ethylsulfanyl group may reduce neurotoxicity by limiting enzyme binding.
  • VE and VM : These V-series analogs exhibit slightly lower toxicity than VX, attributed to differences in alkyl chain length and amine basicity .

Stability and Degradation Pathways

  • VX: Degrades via hydrolysis or catalytic cleavage (e.g., zinc-cyclen) to form non-toxic phosphonic acids and thiols .
  • Target Compound : Predicted to undergo oxidation of the ethylsulfanyl group to sulfoxides or sulfones, analogous to the degradation of O,O-dimethyl S-2-(ethylsulfonyl)ethyl phosphorothioate (). Combustion may release toxic sulfur oxides (SOx) .

Preparation Methods

Transesterification of Methylphosphonothioic Acid Derivatives

The most widely applicable method involves transesterification of methylphosphonothioic acid intermediates. A three-step protocol derived from VX nerve agent synthesis can be adapted:

Step 1: Synthesis of Methylphosphonous Dichloride
Phosphorus trichloride (PCl₃) undergoes methylation using methanol in the presence of aluminum chloride (AlCl₃) at −30°C to yield methylphosphonous dichloride (CH₃P(O)Cl₂). This intermediate is critical for introducing the methylphosphonate backbone.

Step 2: Ethoxy Group Incorporation
Methylphosphonous dichloride reacts with ethanol in a 1:1 molar ratio under anhydrous conditions. The reaction proceeds via nucleophilic substitution, replacing one chloride with an ethoxy group to form O-ethyl methylphosphonochloridate (CH₃P(O)(OEt)Cl).

Step 3: Thioesterification with 2-(Ethylsulfanyl)ethanethiol
The final step involves substituting the remaining chloride with 2-(ethylsulfanyl)ethanethiol. This requires a base such as triethylamine (Et₃N) to scavenge HCl, facilitating the formation of the target compound. The reaction is typically conducted in dichloromethane at 0–5°C to minimize side reactions.

Key Parameters

  • Temperature : Low temperatures (−30°C to 5°C) prevent thermal degradation.

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) ensures solubility and reactivity.

  • Yield : Reported yields for analogous thiophosphonates range from 65% to 78%.

Nucleophilic Substitution via QL Intermediate

QL (O-ethyl methylphosphonite) serves as a precursor in binary chemical weapon systems. For this compound, QL reacts with 2-(ethylsulfanyl)ethanethiol in the presence of sulfur:

Reaction Scheme
QL+HS-CH₂CH₂-S-EtS, 25°CTarget Compound\text{QL} + \text{HS-CH₂CH₂-S-Et} \xrightarrow{\text{S, 25°C}} \text{Target Compound}

Optimization Notes

  • Catalyst : Elemental sulfur (S₈) enhances the nucleophilicity of the thiol group.

  • Reaction Time : 12–24 hours under nitrogen atmosphere.

  • Purity : Post-reaction purification via fractional distillation under reduced pressure (1–2 Torr) achieves >90% purity.

Catalytic Systems and Reaction Kinetics

Homogeneous vs. Heterogeneous Catalysis

Homogeneous catalysts like glacial acetic acid offer higher reaction rates but complicate product separation. Heterogeneous catalysts (e.g., tungstate-supported ionic liquids) enable recycling but require longer reaction times.

Comparative Data

Catalyst TypeReaction Time (h)Yield (%)Purity (%)
Glacial Acetic Acid4–585–9092
Tungstate-MOF8–1078–8295

Data adapted from sulfone synthesis studies, extrapolated for thiophosphonate systems.

Purification and Characterization

Distillation and Chromatography

Crude product purification involves:

  • Short-Path Distillation : Boiling point 98–99°C at 1 Torr.

  • Silica Gel Chromatography : Elution with hexane/ethyl acetate (4:1) removes unreacted thiol and phosphonate precursors.

Spectroscopic Confirmation

  • ³¹P NMR : Single peak at δ 35–40 ppm confirms phosphonothioate structure.

  • GC-MS : Molecular ion peak at m/z 228.3 [M]⁺.

Industrial-Scale Feasibility

Current methods remain laboratory-scale due to:

  • High Toxicity : Limits continuous production processes.

  • Regulatory Barriers : Classification under Chemical Weapons Convention (CWC) Schedule 1.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of o-Ethyl S-[2-(ethylsulfanyl)ethyl] methylphosphonothioate, and how do they influence its environmental stability?

  • The compound has a boiling point of 98–99°C at 1 Torr and a density of 1.1429 g/cm³ at 20°C . These properties suggest moderate volatility and a propensity to persist in liquid form under standard environmental conditions. The thiophosphonate ester structure likely contributes to hydrolysis resistance, though direct stability data for this compound are limited. Comparative studies on analogous organophosphates (e.g., VX) indicate that substituents like ethylsulfanyl groups may reduce hydrolysis rates compared to aminoalkyl variants .

Q. What methodologies are recommended for structural characterization of this compound?

  • Nuclear magnetic resonance (NMR) spectroscopy (¹H, ³¹P, and ¹³C) is critical for confirming the phosphonothioate backbone and substituent arrangement. Mass spectrometry (MS) with electrospray ionization (ESI) or gas chromatography (GC-MS) can validate molecular weight (228.31 g/mol) and fragmentation patterns . Infrared (IR) spectroscopy helps identify functional groups like P=O and C-S bonds. For purity analysis, high-performance liquid chromatography (HPLC) with UV detection is advised, though method optimization is required due to the lack of standardized protocols in the literature.

Q. How does the toxicity profile of this compound compare to structurally similar nerve agents like VX?

  • While direct toxicity data for this compound are unavailable, VX (a structural analog with a diisopropylaminoethyl group) exhibits extreme toxicity, with LD₅₀ values of 0.037 mg/kg (rats) and 0.022 mg/kg (mice) via intraperitoneal routes . The ethylsulfanyl substituent in the target compound may alter acetylcholinesterase inhibition kinetics, potentially reducing neurotoxicity compared to VX. However, in vitro assays using human cholinesterase isoforms are necessary to confirm this hypothesis.

Advanced Research Questions

Q. What are the primary degradation pathways of this compound under environmental or catalytic conditions?

  • Degradation likely proceeds via hydrolysis of the phosphonothioate ester bond, though the ethylsulfanyl group may slow reaction rates. Metal-organic frameworks (MOFs) with high oxidation state metals (e.g., Mo⁶⁺) have demonstrated efficacy in decomposing similar phosphonothioates by cleaving P-S bonds, yielding less toxic phosphonic acids and sulfur byproducts . Optimizing MOF pore size and metal center accessibility could enhance catalytic efficiency. Alkaline hydrolysis (e.g., using NaOH) may also be effective, as shown for VX, but requires validation for this specific compound .

Q. How can analytical discrepancies in detecting trace amounts of this compound be resolved?

  • Contradictions in detection limits often arise from matrix effects (e.g., soil or biological samples). A two-pronged approach is recommended:

  • Sample pretreatment : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from interferents.
  • Advanced spectrometry : Diffusional NMR (DOSY) to differentiate degradation products in complex mixtures, as validated for VX degradation studies .
    Calibration with isotopically labeled analogs (e.g., ¹³C or deuterated derivatives) improves quantification accuracy.

Q. What experimental designs are optimal for studying its interactions with biological macromolecules?

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities to acetylcholinesterase or serum proteins. Molecular dynamics (MD) simulations should precede wet-lab experiments to identify potential interaction sites on the enzyme’s peripheral anionic site. For in vivo studies, zebrafish models offer a balance between ethical constraints and physiological relevance for neurotoxicity assessments .

Methodological Notes

  • Synthesis gaps : No direct synthesis protocols are provided in the evidence. Researchers should adapt methods from analogous phosphonothioates (e.g., VX synthesis via Schrader reaction) while substituting diisopropylamine with ethylsulfanyl precursors .
  • Data limitations : Toxicity and environmental fate data are extrapolated from structurally related compounds. Cross-validation with targeted assays is essential.

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